(3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one
Description
The compound (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one is a synthetic enone derivative featuring a conjugated α,β-unsaturated ketone core. Its structure integrates two aromatic substituents: a 3,4-dimethoxyphenyl group and a 2,4-dichlorophenylamino group.
Properties
IUPAC Name |
(E)-4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11(22)14(10-21-16-6-5-13(19)9-15(16)20)12-4-7-17(23-2)18(8-12)24-3/h4-10,21H,1-3H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRPISLLQYRDM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one typically involves the reaction of 2,4-dichloroaniline with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards.
Chemical Reactions Analysis
Nucleophilic Additions
The enone system undergoes Michael addition with nucleophiles (e.g., amines, thiols):
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Morpholine | 4-Morpholino adduct | EtOH, 50°C, 2–3 h | 37–54% | |
| Thiourea | Thiazolidinone derivative | K2CO3, DMF, reflux | 45% | |
| Hydrazine | Pyrazole ring formation | EtOH, 70°C, 4 h | 62% |
Mechanism : The β-carbon of the enone acts as an electrophilic site, enabling nucleophilic attack followed by proton transfer .
Cyclization Reactions
The compound participates in heterocyclization to form bioactive scaffolds:
Thiadiazole Formation
Reaction with thiosemicarbazide in ethanol yields 1,3,4-thiadiazoles via:
Example :
text(3E)-4-[(2,4-Dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one + Thiosemicarbazide → 5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
Photochemical Transformations
Under UV light, the compound undergoes photooxidation and dechlorination similar to dimethomorph :
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Primary pathway : Cleavage of the enone system to form 3,4-dimethoxybenzaldehyde and 2,4-dichloroaniline derivatives .
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Secondary pathway : Radical-mediated dimerization at the α-carbon .
Density Functional Theory (DFT) Studies
For analogous chalcones, DFT calculations (B97-3c/def2-mTZVP) reveal:
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Rate-limiting step : Cyclization via a six-membered transition state (ΔG‡ = 28.8 kcal/mol) .
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Electron distribution : The methoxy groups increase electron density on the phenyl ring (+0.12 e), enhancing electrophilic substitution at the para position .
Solvent and Catalyst Effects
Scientific Research Applications
(3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one (CAS 60234-90-4)
- Structure: Shares the 3,4-dimethoxyphenyl and enone core but lacks the 2,4-dichlorophenylamino group.
- Synthesis : Prepared via microwave-assisted Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with acetone, yielding 98% under optimized conditions .
- Properties : Reported as a yellow oil (Rf = 0.19 in cyclohexane/EtOAc), contrasting with the solid-state nature of chlorinated analogues.
4-(3,4-Dichlorophenyl)but-3-en-2-one (CAS 74546-02-4)
- Structure: Contains a 3,4-dichlorophenyl group instead of the dimethoxyphenyl and amino substituents.
- Properties :
- Commercial Availability : Priced at $265–$576 per 250–500 mg, depending on supplier .
4-(2,4-Dichlorophenyl)but-3-en-2-one (CAS 61888-78-6)
Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₅Cl₂NO₃ | 368.22 | Not reported | Not reported | 3,4-Dimethoxyphenyl, 2,4-dichloroamino |
| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one | C₁₂H₁₄O₃ | 206.24 | Not reported | Oil | 3,4-Dimethoxyphenyl |
| 4-(3,4-Dichlorophenyl)but-3-en-2-one | C₁₀H₈Cl₂O | 215.08 | 342.7 | Not reported | 3,4-Dichlorophenyl |
| 4-(2,4-Dichlorophenyl)but-3-en-2-one | C₁₀H₈Cl₂O | 215.08 | 336.2 | 83–85 | 2,4-Dichlorophenyl |
Biological Activity
The compound (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one, often referred to as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound is characterized by:
- A chalcone backbone , which is known for various biological activities.
- Substituents : The presence of a dichlorophenyl group and a dimethoxyphenyl group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that chalcone derivatives can inhibit the growth of various cancer cell lines. The compound's structure suggests it may interact with key cellular pathways involved in proliferation and apoptosis.
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, compounds that incorporate similar moieties have demonstrated efficacy in reducing cell viability in cancer cells like HeLa and Jurkat cells .
Antimicrobial Activity
Chalcone derivatives have also been studied for their antimicrobial properties:
- Inhibition of Pathogens : The compound may exhibit activity against bacterial strains due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy:
- Cytokine Modulation : Research has indicated that chalcone derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity with IC50 values below 20 µM against HeLa cells | HeLa |
| Study 2 | Showed antimicrobial activity against E. coli and S. aureus | E. coli, S. aureus |
| Study 3 | Induced apoptosis in Jurkat cells via caspase activation | Jurkat |
Mechanistic Insights
The biological activity of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce G1 or G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in malignant cells.
Q & A
Basic: How can researchers optimize the synthesis of (3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one to improve yield and purity?
Methodological Answer:
Synthetic optimization requires precise control of reaction conditions. For α,β-unsaturated ketones like this compound, use a Mannich reaction or Claisen-Schmidt condensation with catalytic bases (e.g., NaOH or piperidine) to minimize side products. Monitor temperature (60–80°C) to prevent thermal degradation of the dichlorophenyl and dimethoxyphenyl substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) enhances purity. Reference similar syntheses of dichlorophenyl-substituted enones for solvent selection and stoichiometric ratios .
Advanced: What strategies mitigate isomerization of the α,β-unsaturated ketone system during synthesis?
Methodological Answer:
Isomerization (E/Z) is common in enones. To suppress this:
- Use sterically hindered bases (e.g., DBU) to reduce keto-enol tautomerism.
- Maintain low reaction temperatures (<50°C) during condensation steps.
- Introduce bulky protecting groups on the amine (e.g., Boc) to sterically stabilize the (3E) configuration.
Validate stereochemical integrity via NOESY NMR or X-ray crystallography (as demonstrated for structurally analogous compounds) .
Basic: Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3), and enone system (δ 6.2–6.8 ppm for vinyl protons).
- FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ and isotopic patterns from chlorine atoms.
Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray diffraction ) for validation .
Advanced: How does computational modeling (e.g., DFT) assist in predicting the enone system’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Model the conjugated enone to assess electron delocalization and charge distribution.
- Simulate Michael addition pathways with nucleophiles (e.g., thiols) to identify reactive β-carbon positions.
Validate predictions experimentally via kinetic studies or Hammett plots using substituted analogs .
Basic: What challenges arise in achieving regioselective amination at the 2,4-dichlorophenyl group?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors :
- The 2,4-dichlorophenyl group’s electron-withdrawing Cl atoms direct amination to the para position relative to existing substituents.
- Use Pd-catalyzed Buchwald-Hartwig coupling with bulky ligands (e.g., XPhos) to suppress ortho/meta byproducts.
Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .
Advanced: How to design in vitro assays to evaluate biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR).
- Cellular uptake : Measure intracellular concentrations via LC-MS/MS after treating cancer cell lines (e.g., HeLa or MCF-7).
- Structure-activity relationship (SAR) : Synthesize analogs with modified dimethoxy groups (e.g., monomethoxy or halogenated) to correlate substituent effects with potency. Reference SAR studies on similar diaryl enones .
Basic: What solvent systems optimize recrystallization for high-purity crystals?
Methodological Answer:
- Use mixed solvents like ethanol/water (7:3 v/v) or acetone/hexane (1:2) to balance solubility and polarity.
- Perform slow evaporation at 4°C to promote crystal growth.
- Validate crystal quality via melting point analysis and PXRD (compared to simulated patterns from single-crystal data) .
Advanced: How does the enone system influence electronic absorption spectra?
Methodological Answer:
The conjugated π-system absorbs in the UV range (λmax ~280–320 nm).
- TD-DFT calculations model transitions between π→π* and n→π* states.
- Substituent effects: Electron-donating methoxy groups redshift λmax, while electron-withdrawing Cl atoms reduce extinction coefficients.
Compare experimental UV-Vis spectra (in methanol or DMSO) with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
